molecular formula C19H25ClN2O3 B2885060 N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 1705750-53-3

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No. B2885060
M. Wt: 364.87
InChI Key: NRBHSKMEYPFCIP-UHFFFAOYSA-N
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Description

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, also known as ACEA, is a synthetic cannabinoid receptor agonist that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Novel Synthetic Approaches

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, highlighting a new rearrangement sequence for the synthesis of both anthranilic acid derivatives and oxalamides. This method offers a high-yielding and operationally simple route for producing such compounds, potentially applicable to the synthesis of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide (Mamedov et al., 2016).

Catalysis and Ligand Behavior

Research into oxalamide-based carbenes, such as the investigation of their reactivity with various substrates, provides valuable insights into their potential as catalysts or ligands in organic synthesis and organometallic chemistry. The study of oxalamide-based carbene's reactivity towards different molecules opens up avenues for novel catalytic processes and the development of new materials (Braun et al., 2012).

Crystal Structure and Characterization

The detailed characterization of similar compounds, including crystal structure analysis, spectroscopy, and reactivity studies, lays the groundwork for understanding the properties of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide. Such analyses are crucial for the application of these compounds in material science, pharmaceuticals, and catalysis (Tang et al., 2009).

properties

IUPAC Name

N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3/c1-25-17(15-9-5-6-10-16(15)20)13-22-19(24)18(23)21-12-11-14-7-3-2-4-8-14/h5-7,9-10,17H,2-4,8,11-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBHSKMEYPFCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

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